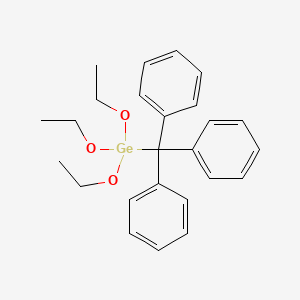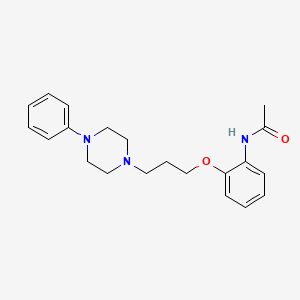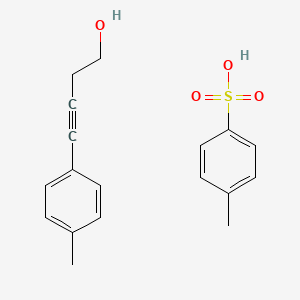
Molybdenum--rhenium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–rhenium (3/1) is an alloy composed of molybdenum and rhenium in a 3:1 ratio. Molybdenum is a refractory metal known for its high melting point, thermal and electrical conductivity, and resistance to wear and corrosion . Rhenium, on the other hand, enhances the mechanical properties of molybdenum, particularly at high temperatures . This alloy is used in high-temperature structural applications due to its exceptional mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum–rhenium alloys can be prepared using various methods, including powder metallurgy and additive manufacturing. In powder metallurgy, pure molybdenum and rhenium powders are mechanically mixed and then subjected to high-temperature sintering . Additive manufacturing, such as laser powder bed fusion, is another method where mechanically mixed pure elemental powders are used to create the alloy layer by layer .
Industrial Production Methods: Industrial production of molybdenum–rhenium alloys often involves the use of plasma atomization to produce pure molybdenum powder and mechanical mixing with pure rhenium powder . The mixture is then subjected to high-temperature sintering or additive manufacturing processes to produce the final alloy .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–rhenium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of rhenium, which enhances the alloy’s resistance to oxidation and improves its mechanical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving molybdenum–rhenium alloys include hydrogen sulfide, ammonia, and various acids . The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from the reactions of molybdenum–rhenium alloys include various oxides, sulfides, and other compounds that are used in high-temperature applications .
Wissenschaftliche Forschungsanwendungen
Molybdenum–rhenium alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high thermal stability and resistance to corrosion . In biology and medicine, these alloys are used in medical devices and implants due to their biocompatibility and mechanical strength . In industry, molybdenum–rhenium alloys are used in high-temperature structural applications, such as aerospace and nuclear reactors .
Wirkmechanismus
The mechanism by which molybdenum–rhenium alloys exert their effects is primarily through the enhancement of mechanical properties by rhenium. Rhenium promotes the formation of twin boundaries, which facilitate more deformation in the material, thereby improving its mechanical strength . Additionally, rhenium reduces the tendency of molybdenum to form weak oxide films along grain boundaries, further enhancing its mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Molybdenum–rhenium alloys are unique due to the synergistic effects of molybdenum and rhenium. Similar compounds include other refractory metal alloys such as tungsten–rhenium and tantalum–rhenium . Compared to these alloys, molybdenum–rhenium exhibits superior mechanical properties at high temperatures and better resistance to oxidation .
List of Similar Compounds:- Tungsten–rhenium
- Tantalum–rhenium
- Niobium–rhenium
- Chromium–rhenium
Molybdenum–rhenium (3/1) stands out due to its unique combination of high-temperature mechanical properties and resistance to oxidation, making it a valuable material in various high-temperature applications .
Eigenschaften
CAS-Nummer |
86243-96-1 |
|---|---|
Molekularformel |
Mo3Re |
Molekulargewicht |
474.1 g/mol |
IUPAC-Name |
molybdenum;rhenium |
InChI |
InChI=1S/3Mo.Re |
InChI-Schlüssel |
XRKUINXCYQDIFT-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Mo].[Mo].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
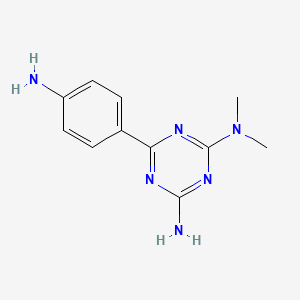
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
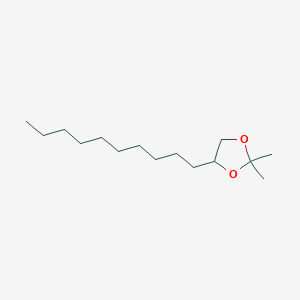
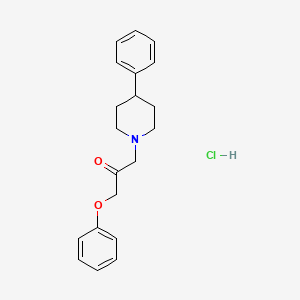
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
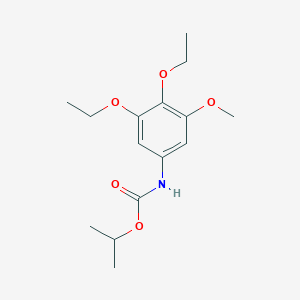
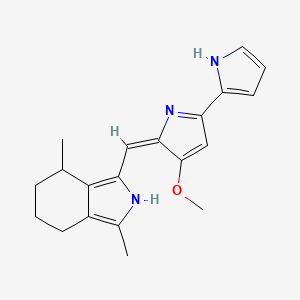
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
